N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenylacetohydrazide
Description
N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Properties
Molecular Formula |
C21H17ClN2O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O/c22-19-14-8-7-13-18(19)15-23-24-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20H,(H,24,25)/b23-15+ |
InChI Key |
BEZPXEORTWUKNP-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The chlorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding hydrazide.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the presence of the chlorine atom and the diphenylacetohydrazide moiety can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzylidene)-2,4-dichloroaniline
- N-(2-chlorobenzylidene)-2,3-dichloroaniline
- N-(2-chlorobenzylidene)-2,5-dichloroaniline
Uniqueness
N’-(2-chlorobenzylidene)-2,2-diphenylacetohydrazide is unique due to the presence of the diphenylacetohydrazide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
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